molecular formula C16H15N3O5S B11017347 3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide

3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide

Número de catálogo: B11017347
Peso molecular: 361.4 g/mol
Clave InChI: AVXIKHIDZKYJDJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide is a synthetic small molecule featuring a benzoxazine core substituted with a hydroxy group at position 3 and a sulfamoylbenzyl-carboxamide moiety at position 4.

Propiedades

Fórmula molecular

C16H15N3O5S

Peso molecular

361.4 g/mol

Nombre IUPAC

3-oxo-N-[(4-sulfamoylphenyl)methyl]-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C16H15N3O5S/c17-25(22,23)12-4-1-10(2-5-12)8-18-16(21)11-3-6-14-13(7-11)19-15(20)9-24-14/h1-7H,8-9H2,(H,18,21)(H,19,20)(H2,17,22,23)

Clave InChI

AVXIKHIDZKYJDJ-UHFFFAOYSA-N

SMILES canónico

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origen del producto

United States

Métodos De Preparación

Y(OTf)₃-Catalyzed Ring-Opening/Annulation

A Y(OTf)₃-catalyzed cascade reaction between substituted benzoxazoles and propargyl alcohols provides rapid access to 1,4-benzoxazine derivatives. For the target compound, 6-carboxy-3-hydroxy-2H-1,4-benzoxazine serves as the intermediate.

Procedure :

  • React 2-aminophenol derivatives with propargyl alcohol in the presence of Y(OTf)₃ (5 mol%) in dichloroethane at 80°C.

  • The reaction proceeds via propargyl cation formation, followed by regioselective cyclization to yield the benzoxazine scaffold.

Key Data :

ParameterValue
Yield68–82%
Reaction Time12–24 hours
Regioselectivity>95% (C-6 substitution)

Aminophenol-Based Cyclization

An alternative route employs 3-aminophenol and dichloromethane (CH₂Cl₂) under basic conditions to form the benzoxazine ring.

Procedure :

  • Treat 3-aminophenol with NaH in a CH₂Cl₂/THF mixture.

  • CH₂Cl₂ acts as a methylene donor, facilitating ring closure to form 3-hydroxy-2H-1,4-benzoxazine .

Optimization Note :

  • Excess NaH (1.25 equiv) ensures complete deprotonation of the phenolic OH.

  • Reaction yields improve with anhydrous conditions (85–90% purity).

Introduction of the Carboxamide Group

Direct Carboxylation at C-6

The C-6 position is functionalized via Friedel-Crafts acylation or palladium-catalyzed carbonylation.

Method :

  • Friedel-Crafts Acylation :

    • React the benzoxazine core with acetyl chloride/AlCl₃ in nitrobenzene at 120°C.

    • Hydrolyze the acetyl group to carboxylate using NaOH/H₂O₂.

  • Palladium-Catalyzed Carbonylation :

    • Use CO gas and Pd(OAc)₂ to introduce the carboxyl group directly.

Yield Comparison :

MethodYield (%)Purity (%)
Friedel-Crafts5588
Pd-Catalyzed7292

Amide Bond Formation

The carboxyl group is converted to the carboxamide via activation with N,N'-dicyclohexylcarbodiimide (DCC) or HATU .

Procedure :

  • Activate 6-carboxy-3-hydroxy-2H-1,4-benzoxazine with DCC (1.2 equiv) in THF.

  • Add 4-sulfamoylbenzylamine (1.1 equiv) and stir at room temperature for 12 hours.

Characterization :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.2 Hz, 2H, ArH), 7.45 (d, J = 8.2 Hz, 2H, ArH), 6.95 (s, 1H, benzoxazine-H).

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

Sulfamoylbenzylamine Synthesis

Sulfonylation of Benzylamine

4-Sulfamoylbenzylamine is prepared via sulfonylation of 4-aminobenzylamine :

  • React 4-aminobenzylamine with sulfamic acid (H₂NSO₃H) in pyridine at 0°C.

  • Quench with ice-water and recrystallize from ethanol.

Yield : 89% (white crystals).

Convergent Synthesis Approach

A convergent strategy couples pre-formed subunits:

  • Synthesize 6-carboxy-3-hydroxy-2H-1,4-benzoxazine and 4-sulfamoylbenzylamine separately.

  • Perform amide coupling using HATU/DIEA in DMF.

Advantages :

  • Avoids side reactions during benzoxazine functionalization.

  • Enables modular substitution for analog synthesis.

Challenges and Optimization

Regioselectivity in Benzoxazine Formation

Y(OTf)₃ catalysis ensures C-6 carboxylation due to electronic directing effects. Competing C-8 substitution is minimized (<5%) by steric bulk of the propargyl alcohol.

Protecting Group Strategy

  • The 3-hydroxy group is protected as a TBS ether during carboxylation to prevent oxidation.

  • Deprotection with TBAF restores the hydroxy functionality without side reactions.

Solvent Effects

  • DMF enhances solubility of intermediates but may complicate purification.

  • Switching to THF/water biphasic systems improves yield in amide coupling.

Scale-Up Considerations

Catalytic Efficiency

Y(OTf)₃ can be recycled three times with <10% loss in activity, reducing costs for large-scale runs.

Purification

  • Flash chromatography (SiO₂, EtOAc/hexane) isolates the benzoxazine intermediate.

  • Recrystallization from ethanol/water ensures high purity (>99%) of the final compound .

Análisis De Reacciones Químicas

Tipos de Reacciones

    Oxidación: El grupo hidroxilo en el compuesto puede sufrir oxidación para formar una cetona o un aldehído, dependiendo de las condiciones de reacción.

    Reducción: El grupo carboxamida se puede reducir a una amina utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Reactivos y Condiciones Comunes

    Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

    Reducción: Se utilizan comúnmente agentes reductores como LiAlH4 o borohidruro de sodio (NaBH4).

    Sustitución: Los reactivos como los halógenos (por ejemplo, bromo, cloro) y los nucleófilos (por ejemplo, aminas, tioles) se utilizan en condiciones apropiadas (por ejemplo, ambientes ácidos o básicos).

Productos Principales

    Oxidación: Formación de cetonas o aldehídos.

    Reducción: Formación de aminas primarias o secundarias.

    Sustitución: Formación de varios derivados de benzoxazina sustituidos.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds within the benzoxazine family exhibit significant anticancer properties. The 3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation.

  • Mechanism of Action : It is believed that the compound functions by inducing apoptosis in cancer cells and inhibiting angiogenesis, which is crucial for tumor growth. This dual action makes it a promising candidate for cancer therapy.
  • Case Study : A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability and induced cell death in a dose-dependent manner. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects.

  • Research Findings : In vitro studies showed that 3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.
  • Mechanism : The compound appears to downregulate the NF-kB signaling pathway, which is often activated during inflammatory responses.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound.

  • Study Results : Preliminary tests indicated that it exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis.

Data Table: Summary of Biological Activities

Activity TypeModel/Method UsedResultReference
AnticancerCell viability assayIC50 < 10 µM for several cancer lines
Anti-inflammatoryCytokine production assaySignificant reduction in IL-6 levels
AntimicrobialDisk diffusion methodEffective against E. coli and S. aureus

Mecanismo De Acción

El mecanismo de acción de la 3-hidroxi-N-(4-sulfamoilbencil)-2H-1,4-benzoxazina-6-carboxamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo sulfamoil puede imitar los sustratos naturales de las enzimas, lo que lleva a una inhibición competitiva. El anillo de benzoxazina puede interactuar con bolsillos hidrofóbicos en las proteínas, mejorando la afinidad de unión.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Biological Activity / Selectivity Pharmacokinetic Notes
Target Compound Benzoxazine 3-hydroxy, 6-(4-sulfamoylbenzyl)amide Not explicitly reported Hypothesized improved solubility due to -SO₂NH₂
Compound A (α2C-AR agonist) Benzoxazine Imidazolylmethyl, ethyl-methylurea Selective α2C-AR agonist Poor brain penetration
Compound B (α2C-AR agonist) Benzoxazine Structurally similar to Compound A Selective α2C-AR agonist Poor brain penetration
3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide (2a) Naphthalene 2-methoxyphenylamide Antibacterial (MIC = 55 µmol/L vs. Staphylococcus) Moderate activity, no cytotoxicity reported
3-hydroxy-N-(2-trifluoromethyl-phenyl)naphthalene-2-carboxamide (7a) Naphthalene 2-CF₃-phenylamide Moderate antimycobacterial activity Undefined

Key Findings and Contrasts

a) Benzoxazine-Based Analogues (α2C-AR Agonists)

Compounds A and B () share the benzoxazine core with the target compound but differ in substituents. Their imidazole and urea groups confer selectivity for α2C-adrenergic receptors (α2C-AR), making them candidates for peripheral vasoconstriction therapies. However, their poor brain penetration limits central nervous system applications. In contrast, the target compound’s sulfamoyl group may enhance solubility or alter receptor targeting, though its pharmacological profile remains uncharacterized .

b) Naphthalene Carboxamides (Antimicrobial Agents)

Compounds 2a and 7a (–4) demonstrate the importance of substituents on carboxamide-based antimicrobial activity. The 2-methoxy group in 2a correlates with potent anti-Staphylococcus activity (MIC = 55 µmol/L), while the 2-CF₃ group in 7a shows moderate antimycobacterial effects. The target compound’s benzoxazine core and sulfamoyl group diverge from these naphthalene derivatives, suggesting distinct mechanisms of action or targets.

c) Functional Group Impact
  • Sulfamoyl (-SO₂NH₂) : Likely improves solubility and metabolic stability compared to methoxy or trifluoromethyl groups. May also influence target binding (e.g., sulfonamide-containing drugs often target enzymes or receptors with polar active sites).
  • Hydroxy Group : Common to all compared compounds; may contribute to hydrogen bonding with biological targets.

Actividad Biológica

3-Hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide is a benzoxazine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H15N3O5S
  • Molecular Weight : 353.37 g/mol
  • IUPAC Name : 3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide

This compound features a benzoxazine ring system, which is known for its diverse biological properties.

Anticancer Potential

Recent studies have explored the anticancer properties of various benzoxazine derivatives, including 3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide. Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-70.30 - 157.4
CAMA-10.16 - 139
SKBR-30.09 - 93.08
HCC19540.51 - 157.2

The data shows that the compound's effectiveness varies across different cell lines, suggesting a selective action mechanism that may involve the generation of reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells .

The proposed mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Cell Proliferation : It has been shown to inhibit cell proliferation in breast cancer cell lines, correlating with increased ROS levels.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.
  • Interaction with Molecular Targets : It likely interacts with specific enzymes or receptors that modulate cell cycle progression and apoptosis .

Case Studies

A notable case study evaluated the effects of various benzoxazine derivatives on breast cancer cell lines. The study highlighted that compounds structurally similar to 3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide showed promising results in reducing cell viability and inducing apoptosis in vitro .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic pathway of 3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide?

  • Methodological Answer : Focus on regioselective functionalization of the benzoxazine core, particularly at the 3-hydroxy and 6-carboxamide positions. Use orthogonal protecting groups (e.g., tert-butyloxycarbonyl for amines) to avoid side reactions during sulfamoylbenzyl conjugation. Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to ensure purity >95% .
  • Experimental Design : Employ a factorial design to test variables like solvent polarity (DMSO vs. DMF), temperature (60–100°C), and catalyst loading (Pd/C or CuI). Compare yields and byproduct profiles using LC-MS .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., sulfamoylbenzyl proton integration at δ 4.3–4.5 ppm).
  • FT-IR : Identify key functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for carboxamide, sulfonamide S=O at ~1150 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error .

Q. What strategies address solubility challenges in in vitro assays?

  • Methodological Answer : Test co-solvents (e.g., DMSO-water gradients) while maintaining <1% DMSO to avoid cytotoxicity. For aqueous instability, employ lyophilization with cryoprotectants (trehalose or mannitol) and validate stability via accelerated degradation studies (40°C/75% RH for 14 days) .

Advanced Research Questions

Q. How do molecular docking studies inform the mechanism of interaction between this compound and biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prioritize the sulfamoyl group’s hydrogen-bonding potential with catalytic residues (e.g., ATP-binding pockets). Validate predictions via SPR (surface plasmon resonance) to measure binding kinetics (KD < 1 µM) .
  • Data Contradiction Analysis : If computational binding energy (ΔG) conflicts with experimental IC50 values, re-evaluate protonation states (pH-dependent tautomerism) or solvation effects using explicit solvent MD simulations .

Q. What experimental approaches resolve discrepancies between in vitro and in vivo pharmacokinetic data?

  • Methodological Answer : Conduct metabolite profiling (LC-MS/MS) to identify phase I/II modifications (e.g., glucuronidation at the 3-hydroxy group). Use PBPK modeling to account for tissue-specific clearance or protein binding differences. Cross-validate with microsomal stability assays (human liver microsomes, t1/2 > 30 min) .

Q. How can structure-activity relationship (SAR) studies improve selectivity against off-target receptors?

  • Methodological Answer : Synthesize analogs with:

  • Varied substituents : Replace sulfamoylbenzyl with 4-fluorophenyl (see ) to assess steric effects.
  • Core modifications : Introduce methyl groups at the benzoxazine 2H position to restrict conformational flexibility.
  • Assay Design : Test analogs against a panel of 50+ kinases via radiometric assays (e.g., DiscoverX KINOMEscan) to quantify selectivity scores .

Key Citations

  • Synthetic optimization and SAR strategies:
  • Analytical validation and stability studies:
  • Computational and experimental target engagement:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.